(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid
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Overview
Description
6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanesulfonic acid (MsOH) under methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the indole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of 6-Fluoro-alpha-[4-(1-naphthalenylmethyl)-1-piperazinyl]-1H-indole-3-acetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1040689-18-6 |
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Molecular Formula |
C25H24FN3O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C25H24FN3O2/c26-19-8-9-21-22(15-27-23(21)14-19)24(25(30)31)29-12-10-28(11-13-29)16-18-6-3-5-17-4-1-2-7-20(17)18/h1-9,14-15,24,27H,10-13,16H2,(H,30,31) |
InChI Key |
AFTFCNBTGVJVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(C4=CNC5=C4C=CC(=C5)F)C(=O)O |
Origin of Product |
United States |
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